molecular formula C26H35N3O5S2 B2533426 ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-03-3

ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

カタログ番号: B2533426
CAS番号: 449783-03-3
分子量: 533.7
InChIキー: YLKYJDDKAZQSPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes a tetramethyl-substituted thieno[2,3-c]pyridine scaffold, an ethyl carboxylate group at position 3, and a 4-(piperidine-1-sulfonyl)benzamido substituent at position 2.

Synthesis protocols for analogous thieno[2,3-c]pyridines typically involve cyclocondensation of ethyl 2-cyanoacetate with piperidinone derivatives under basic or acidic conditions, followed by functionalization at the 2-position via amidation or sulfonylation . For example, diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) was synthesized with a 78% yield using ethyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate .

特性

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-6-34-24(31)20-19-16-25(2,3)28-26(4,5)21(19)35-23(20)27-22(30)17-10-12-18(13-11-17)36(32,33)29-14-8-7-9-15-29/h10-13,28H,6-9,14-16H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKYJDDKAZQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization Strategies

The thieno[2,3-c]pyridine scaffold is typically assembled via intramolecular cyclization of appropriately substituted precursors. For the 5,5,7,7-tetramethyl variant, a Claisen-Schmidt condensation or Knorr-type cyclization is employed.

Example Protocol (Adapted from):

  • Starting Material: 2-Amino-3-cyano-4,5,6,7-tetrahydrothiophene (or its tetramethyl analog).
  • Reagents: Ketones (e.g., 3,3-dimethylbutan-2-one) in the presence of a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., H₂SO₄).
  • Conditions: Reflux in ethanol (12–24 h).
  • Yield: 60–75% for tetramethyl-substituted intermediates.

Mechanistic Insight:
The reaction proceeds via enamine formation, followed by cyclodehydration to yield the fused thienopyridine ring. The tetramethyl groups arise from steric stabilization during the condensation step.

Introduction of the 2-Amino Group

Nitro Reduction or Direct Amination

The 2-position amino group is introduced either by:

  • Nitro Reduction: If the cyclization precursor contains a nitro group, catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction is used.
  • Nucleophilic Substitution: Displacement of a halogen (e.g., Cl or Br) at position 2 using ammonia or ammonium acetate under high-temperature conditions.

Optimized Method (From):

  • Substrate: 2-Bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
  • Reagents: Ammonium acetate (5 eq), CuI catalyst.
  • Conditions: 120°C in DMF (8 h).
  • Yield: 80–85%.

Acylation with 4-(Piperidine-1-Sulfonyl)benzoyl Chloride

Synthesis of the Sulfonamide-Benzoyl Chloride

Step 1: Sulfonylation of Piperidine

  • Reactants: 4-Chlorosulfonylbenzoic acid (1 eq) + piperidine (1.2 eq).
  • Conditions: CH₂Cl₂, 0°C → RT, 4 h.
  • Product: 4-(Piperidine-1-sulfonyl)benzoic acid (95% yield).

Step 2: Acid Chloride Formation

  • Reactants: 4-(Piperidine-1-sulfonyl)benzoic acid (1 eq) + SOCl₂ (3 eq).
  • Conditions: Reflux (4 h), then evaporation to dryness.

Amide Coupling

  • Substrate: 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
  • Reagents: 4-(Piperidine-1-sulfonyl)benzoyl chloride (1.2 eq), Et₃N (2 eq).
  • Conditions: Dry THF, 0°C → RT, 12 h.
  • Yield: 70–80%.

Esterification of the 3-Carboxylic Acid

Ethyl Ester Formation

If the core synthesis yields a carboxylic acid at position 3:

  • Reactants: Carboxylic acid (1 eq), ethanol (5 eq), H₂SO₄ (cat.).
  • Conditions: Reflux (6 h), followed by neutralization with NaHCO₃.
  • Yield: 85–90%.

Note: In cases where the ester is already present (e.g., ethyl 2-amino-5,5,7,7-tetramethyl-... from), this step is omitted.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

Step Method Yield (%) Key Advantage
Core Cyclization Claisen-Schmidt Condensation 65–75 Scalability, minimal byproducts
2-Amino Introduction Nitro Reduction 80–85 High regioselectivity
Acylation Schotten-Baumann Reaction 70–80 Mild conditions, high purity
Esterification Acid-Catalyzed Fischer Esterification 85–90 Simplicity, high conversion

Challenges and Solutions

  • Steric Hindrance: The tetramethyl groups impede reactivity at positions 2 and 3. Using polar aprotic solvents (DMF, THF) and elevated temperatures mitigates this.
  • Sulfonamide Stability: The piperidine sulfonyl group is sensitive to strong acids. Neutral pH conditions during acylation prevent decomposition.

化学反応の分析

Types of Reactions

Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The tetramethyl and piperidine-1-sulfonyl groups distinguish this compound from simpler thieno[2,3-c]pyridines. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Purity (HPLC) Key Spectral Data (ESI-MS) Reference
Target Compound* 5,5,7,7-Tetramethyl, 4-(piperidine-1-sulfonyl)benzamido - - - - -
Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo[3,2-a]pyrimidine-3-carboxylate (4h’) 8-Fluoro, pyridin-2-yl 79.1 159–162 99.08% [M+H]+ 386.8 (calc. 385.87)
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) Amino, diethyl ester 78 145–147 - [M+H]+ 299.1
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Cyano, 4-nitrophenyl 51 243–245 - HRMS [M+H]+ 597.1745 (calc. 597.1738)

*Note: Specific data for the target compound are unavailable in the provided evidence; comparisons are inferred from structural analogs.

  • The piperidine-1-sulfonyl group enhances polarity, which may improve aqueous solubility relative to non-sulfonylated derivatives (e.g., 4h’) .
  • Synthetic Yield : Yields for similar compounds range from 51% to 81%, influenced by substituent complexity. The target compound’s synthesis may require optimized conditions due to its bulky groups .

Analytical Characterization

Spectral Data Comparison

  • 1H-NMR: For compound 4g, signals at δ 1.15–1.28 (ester CH3), 4.04–4.16 (ester CH2), and 7.32 (NH2) confirm the diethyl ester and amino groups . The target compound’s tetramethyl groups would likely show singlet peaks near δ 1.2–1.4.
  • Mass Spectrometry : Derivatives like 4h’ and 1l exhibit [M+H]+ peaks matching calculated values within 0.1 Da, demonstrating reliable characterization methods .

Chromatographic Purity

HPLC purity for benzothiazolo-pyrimidine analogs exceeds 98%, suggesting rigorous purification protocols (e.g., column chromatography or recrystallization) . The target compound’s tetramethyl groups may complicate purification, necessitating advanced techniques like preparative HPLC.

生物活性

Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core linked to a piperidine sulfonamide moiety. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against human colorectal carcinoma and HepG2 liver cancer cells. The IC₅₀ values were reported at approximately 6.1 μM for HepG2 cells, indicating strong anticancer activity when compared to standard drugs like doxorubicin (IC₅₀ = 24.7 μM) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through several pathways:
    • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to significant accumulation of cells in the pre-G1 phase and a reduction in G2/M phase cells .
    • Caspase Activation : Increased caspase-3 activity was observed, which is indicative of apoptosis induction. The compound showed a 7-fold increase in caspase-3 activation compared to control .

Enzymatic Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase activity effectively. This suggests that ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may exhibit similar properties due to structural similarities with known inhibitors .

Study on HepG2 Cells

In a study evaluating the effects of the compound on HepG2 cells:

  • Apoptotic Induction : The percentage of apoptotic cells increased significantly after treatment with the compound compared to controls (22.18% early apoptosis and 27.51% late apoptosis) .
  • Cell Cycle Analysis : The study illustrated a marked shift in cell cycle distribution favoring apoptosis over proliferation.

Comparative Analysis with Other Compounds

A comparative analysis with structurally related compounds indicated that variations in substituents on the piperidine ring could enhance or diminish biological activity. For instance:

  • Compounds with additional polar groups exhibited improved α-glucosidase inhibition compared to their counterparts without such modifications .

Data Tables

Compound NameIC₅₀ (μM)Mechanism of ActionReference
Ethyl 5,5,7,7-tetramethyl...6.1Apoptosis induction via caspase activation
Doxorubicin24.7DNA intercalation
Other AnaloguesVariesEnzyme inhibition

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepCharacterization MethodKey Data
Thieno[2,3-c]pyridine coreCyclocondensation1H^1H-NMRδ 2.8–3.2 (m, 4H, CH2_2), δ 6.9 (s, 1H, thiophene)
4-(Piperidine-1-sulfonyl)benzamideAmide couplingIR1655 cm1^{-1} (C=O), 1170 cm1^{-1} (SO2_2)
Final productEsterificationHRMS[M+H]+^+ = 586.24 (calc. 586.23)

Q. Table 2. Comparative Biological Activity of Structural Analogs

Analog ModificationTarget (IC50_{50})Solubility (mg/mL)Metabolic t1/2_{1/2} (h)
Parent compoundEGFR (12 nM)0.155.3
Morpholine variantEGFR (1.2 μM)0.223.1
Fluorinated benzamidoPI3K (8 nM)0.126.8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。